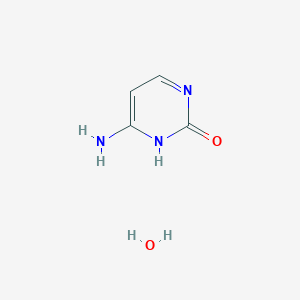

6-amino-1H-pyrimidin-2-one;hydrate

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Pyrimidine, a six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in the realm of heterocyclic chemistry. scispace.comnih.gov Its derivatives are ubiquitous in nature, forming the basis of essential biological molecules like DNA and RNA. bohrium.com This inherent biological relevance allows pyrimidine-based compounds to readily interact with enzymes and other cellular components, making them a fertile ground for the development of new therapeutic agents. nih.gov

The versatility of the pyrimidine ring allows for extensive structural modifications, providing a vast chemical space for chemists to explore. bohrium.com This has led to the synthesis of a wide array of pyrimidine derivatives with diverse pharmacological activities. ignited.injclmm.com The ability to fuse the pyrimidine ring with other heterocyclic systems further expands the potential for creating novel molecular architectures with unique properties. bohrium.com

Research Trajectories for Hydrated Pyrimidinone Systems

Research into hydrated pyrimidinone systems, such as 6-amino-1H-pyrimidin-2-one;hydrate (B1144303), is multifaceted, spanning from fundamental studies of its structure to its application in advanced materials. The water molecules in these hydrated crystals play a crucial role in stabilizing the crystal lattice through extensive hydrogen bonding networks. researchgate.netnih.gov

Crystallographic studies are a key research area, providing detailed insights into the three-dimensional arrangement of the molecules and the specific roles of the water molecules in the crystal packing. nih.govresearchgate.net These studies are essential for understanding the physical properties of the hydrated forms, which can significantly differ from their anhydrous counterparts.

Another important research direction is the investigation of tautomerism in pyrimidinone systems. researchgate.netresearchgate.net The position of protons can shift between different atoms in the ring, leading to the existence of various tautomeric forms. researchgate.net The presence of water can influence the equilibrium between these tautomers, which in turn affects the compound's reactivity and biological activity.

Furthermore, hydrated pyrimidinone systems are being explored in the context of supramolecular chemistry and materials science. The hydrogen bonding capabilities of these compounds, often mediated by water molecules, can be harnessed to construct self-assembling systems and functional materials like hydrogels. uq.edu.auresearchgate.nettue.nl

Detailed Research Findings

Recent research has provided valuable data on the structure and properties of pyrimidine derivatives and their hydrated forms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-amino-1H-pyrimidin-2-one;hydrate | 6020-40-2 | C4H7N3O2 | 129.12 |

| 6-Amino-2-thiouracil (B86922) Hydrate | 65802-56-4 | C4H5N3OS.H2O | 161.18 |

| 6-(2-Aminoethyl)-2-methyl-4-pyrimidinol dihydrochloride (B599025) hydrate | 1955494-60-6 | C7H15Cl2N3O2 | 244.12 |

| 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate | Not Available | C9H13N5O2.H2O | Not Available |

| 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate | Not Available | C7H11N5O2.H2O | Not Available |

This table is generated based on available data and may not be exhaustive. nih.govnih.govlgcstandards.com

The synthesis of novel pyrimidine derivatives remains an active area of research, with numerous methods being developed to create substituted pyrimidines with potential applications in various fields. nih.govrsc.orgekb.eg These synthetic efforts are often guided by computational studies, such as molecular docking, to predict the biological activity of the target molecules. jclmm.com

Structure

3D Structure of Parent

Properties

CAS No. |

64790-21-2 |

|---|---|

Molecular Formula |

C4H7N3O2 |

Molecular Weight |

129.12 g/mol |

IUPAC Name |

6-amino-1H-pyrimidin-2-one;hydrate |

InChI |

InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2 |

InChI Key |

XQZAYGWDRJTKRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N=C1)N.O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Amino 1h Pyrimidin 2 One;hydrate and Its Core Structure

Foundational Synthetic Routes to the 6-amino-1H-pyrimidin-2-one Nucleus

The construction of the 6-amino-1H-pyrimidin-2-one core relies on established organic reactions that have been refined over time. These foundational methods typically involve the formation of the pyrimidine (B1678525) ring through condensation and cyclization reactions.

Condensation Reactions Involving Urea (B33335) and Malonic Acid Derivatives

A prevalent and well-documented method for synthesizing the 6-amino-1H-pyrimidin-2-one nucleus is the cyclocondensation of urea with a malonic acid derivative. One of the most common starting materials is methyl cyanoacetate. The reaction is typically carried out under alkaline conditions, often using a sodium methoxide (B1231860) mediator. This base facilitates the deprotonation, initiating a nucleophilic attack, which is followed by cyclodehydration to form the pyrimidine ring. Optimized protocols for this reaction report high yields, with some studies achieving a 96.9% yield of 6-amino-1H-pyrimidin-2-one as a light-yellow solid after neutralization with glacial acetic acid. The key advantages of this method include its high reproducibility and the use of inexpensive and readily available starting materials like urea and methyl cyanoacetate.

Similarly, the condensation of urea with malonic acid in the presence of a dehydrating agent like phosphorus oxychloride has been a known method for producing pyrimidine derivatives, such as barbituric acid, since the 19th century. Diethyl malonate is another malonic acid derivative that can be condensed with urea to form the pyrimidinone core.

Table 1: Examples of Condensation Reactions for Pyrimidinone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Urea | Methyl Cyanoacetate | Sodium Methoxide, Methanol | 6-amino-1H-pyrimidin-2-one | |

| Urea | Malonic Acid | Phosphorus Oxychloride | Barbituric Acid | |

| Urea | Diethyl Malonate | - | Barbituric acid derivative | |

| Guanidine (B92328) | Malonic Acid | Dry/Wet Cycles | 2-Aminopyrimidine-4,6-diol | researchgate.net |

Cyclization and Amination Approaches

Alternative strategies to form the 6-amino-1H-pyrimidin-2-one nucleus involve initial amination followed by cyclization, or cyclization of a pre-functionalized precursor. One such approach is the reaction of amidines with malononitrile (B47326) dimer in dimethylformamide (DMF), catalyzed by piperidine. chemicalbook.comgoogle.com This reaction proceeds through an amination process followed by cyclization to yield racemic 6-aminopyrimidine compounds. chemicalbook.comgoogle.com

Another method involves the highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-aminopyrimidinones. dntb.gov.ua This process yields functionalized pteridines, which are bicyclic pyrimidinones (B12756618), in excellent yields under ambient conditions. dntb.gov.ua While this method produces a more complex derivative, it demonstrates the principle of cyclization on a pre-existing pyrimidine-related structure.

Targeted Synthesis of 6-amino-1H-pyrimidin-2-one;hydrate (B1144303)

The hydrated form of 6-amino-1H-pyrimidin-2-one, specifically cytosine monohydrate, is of significant interest. The presence of water molecules within the crystal lattice can influence the compound's physicochemical properties, including its stability and bioavailability. google.com

The most direct method for obtaining 6-amino-1H-pyrimidin-2-one;hydrate is through crystallization from water. nih.gov Cytosine crystallizes from water as the monohydrate, which is stable at room temperature but loses its water of hydration upon heating above 100°C. nih.gov Therefore, the synthesis of the anhydrous compound via methods described in section 2.1, followed by recrystallization from water, is the primary route to the hydrated form.

The synthesis of other hydrated pyrimidinone derivatives has also been reported. For instance, a hydrated single crystal of 6-amino-2-methoxypyrimidin-4(3H)one has been grown using a slow solvent evaporation technique. google.com Similarly, crystalline forms of other pyrimidine derivatives, such as 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine, can also contain water as hydrates. researchgate.net

Principles of Sustainable Synthesis in Pyrimidinone Chemistry

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods in chemistry. For pyrimidinone synthesis, this has translated into the exploration of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions.

One approach is the use of heterogeneous catalysts that can be easily recovered and reused. For example, animal bone meal has been utilized as a catalyst in the Biginelli reaction to produce pyrimidinone derivatives with yields ranging from 66% to 94% in a short time frame. rsc.org Other heterogeneous catalysts like magnesium oxide (MgO) and a TiO2-CNTs nanocomposite have also been shown to be effective. ekb.eggoogle.com MgO, in particular, offers high conversions, short reaction times, and cleaner reaction profiles. ekb.eg

The use of greener solvents is another key principle. Water has been employed as a solvent in the synthesis of pyrazol-chromeno[2,3-d]pyrimidinone derivatives using a sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) catalyst. This approach offers the dual benefits of an environmentally benign solvent and a recyclable catalyst. Furthermore, solvent-free conditions have been developed for some pyrimidinone syntheses, further reducing the environmental impact. google.com

Catalytic Systems and Reaction Optimization in Pyrimidinone Synthesis

The optimization of reaction conditions and the development of novel catalytic systems are crucial for improving the efficiency and selectivity of pyrimidinone synthesis. A variety of catalysts have been explored for this purpose.

Besides the heterogeneous catalysts mentioned in the previous section, organocatalysts like L-proline and p-toluenesulfonic acid have been used. Lewis acids such as antimony trichloride (B1173362) and zirconium(IV) tetrachloride have also been employed to afford pyranopyrimidinone derivatives. In some cases, a combination of catalysts, such as L-proline with trifluoroacetic acid, has been shown to be effective.

High-throughput screening has emerged as a powerful tool for the rapid identification of optimal catalysts. This approach allows for the testing of a large number of additives and catalysts in a short period, leading to the discovery of highly efficient catalytic systems for the construction of the pyrimidinone core.

Table 2: Catalytic Systems in Pyrimidinone Synthesis

| Catalyst | Reaction Type | Advantages | Reference(s) |

| Animal Bone Meal | Biginelli Reaction | Reusable, high yields, short reaction times | rsc.org |

| Magnesium Oxide (MgO) | Three-component reaction | High conversion, short reaction times, readily available | ekb.eg |

| TiO2-CNTs Nanocomposite | Three-component coupling | Recyclable, high yields, solvent-free conditions | google.com |

| L-proline | Organocatalyzed synthesis | Lewis acid organocatalyst | |

| Antimony trichloride | Lewis acid catalysis | Mild and efficient | |

| Nano-Ag | C-H activation | Recyclable | |

| Basic Ionic Liquid | Multicomponent reaction | Recyclable, room temperature, high yields |

Role of Hydrazine (B178648) Hydrate as a Reagent in Pyrimidinone Derivative Synthesis

Hydrazine hydrate is a versatile reagent in pyrimidinone chemistry, often used to introduce a hydrazinyl group or to facilitate further cyclization reactions, leading to the formation of fused heterocyclic systems.

For instance, 6-aryl-5-cyano-4-pyrimidinon-2-thione derivatives can be reacted with ethyl iodide and then with hydrazine hydrate to yield 2-hydrazinopyrimidin-4-one derivatives. These hydrazino-substituted pyrimidinones serve as valuable starting materials for the synthesis of a variety of other heterocyclic compounds, such as pyrimido[1,2-a]-1,2,4-triazines and triazolo[1,2-a]pyrimidines.

In other cases, hydrazine hydrate is used to convert an ester group on the pyrimidine ring into a carbohydrazide (B1668358). For example, dihydropyrimidinones prepared by the Biginelli reaction can be treated with hydrazine hydrate to afford the corresponding carbohydrazido derivatives. These intermediates can then be condensed with aldehydes to form Schiff bases.

Furthermore, the reaction of certain pyrimidinone derivatives with hydrazine hydrate can lead to the formation of fused triazolo-pyrimidine systems. The reaction conditions, such as the molar ratio of hydrazine hydrate and the reaction time, can influence the final product, sometimes leading to ring-opening of the pyrimidine itself.

Microwave-Assisted Synthetic Approaches

Microwave (MW) irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often cleaner reactions. nih.govmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including the pyrimidine core of cytosine.

A notable green procedure for the single-step preparation of cytosine and uracil (B121893) nucleobases utilizes microwave-assisted, solvent-free conditions. nih.gov This approach highlights the efficiency and environmental benefits of MW technology in synthesizing fundamental biological molecules. In broader applications, microwave assistance has been employed in the multi-component synthesis of other pyrimidine derivatives. For example, the synthesis of 4,6-diarylpyrimidin-2(1H)-ones has been investigated under microwave conditions, demonstrating its applicability to a variety of substrates, including those with electronically diverse substituents. scite.ai

The primary advantages reported in the literature for microwave-assisted synthesis of pyrimidine and related heterocycles are summarized below. nih.gov

| Method | Reaction Time | Yield | Conditions | Reference(s) |

| Conventional Heating | Hours to Days | Moderate to Good | Reflux, High Temp | nih.gov |

| Microwave-Assisted | Minutes | Good to Excellent | Solvent-free or minimal solvent, Controlled power | nih.govscite.aimdpi.com |

The use of microwave irradiation not only accelerates the reaction but can also enhance the diversity of accessible molecular structures by enabling reactions that may be inefficient under traditional heating. mdpi.com

Solvent Effects on Synthetic Reaction Outcomes and Yields

The choice of solvent is a critical parameter in the synthesis of 6-amino-1H-pyrimidin-2-one and its derivatives, profoundly influencing reaction rates, pathways, and product yields. researchgate.net The polarity, proticity, and boiling point of a solvent can dictate catalyst efficacy and reactant solubility.

In piperidine-catalyzed reactions for constructing pyrimidine-related structures, solvents such as ethanol (B145695) and dioxane are commonly used, typically under reflux conditions. sapub.org The choice between these can affect reaction times and the purity of the resulting product. For syntheses employing green catalysts like sodium citrate, aqueous ethanol (e.g., a 1:1 v/v mixture) has proven effective, aligning with environmentally conscious principles while facilitating high yields at room temperature. researchgate.netresearchgate.net

In organocatalyzed, multi-component reactions to form related heterocyclic systems, acetonitrile (B52724) (CH₃CN) is a frequently used solvent. acs.org In some instances, a mixture of solvents, such as acetonitrile and dimethylformamide (CH₃CN/DMF), is employed to optimize reactant solubility and reaction progression. acs.org For certain cyclization steps, other solvents like pyridine (B92270) or n-butanol have been utilized. rsc.org

Optimization studies have been conducted to identify the ideal solvent for specific pyrimidine syntheses. For example, in the synthesis of a particular pyrimidine-2-one derivative, ethanol (EtOH) was found to be the optimal solvent, providing outstanding yields in short reaction times when used at reflux. researchgate.net Computational studies on related thienopyrimidines also highlight the role of the solvent environment (e.g., gas phase vs. ethanol) in determining the stability of different tautomeric forms of the molecule, which can indirectly influence reaction outcomes. researchgate.net

The following table details various solvents used in the synthesis of the pyrimidine core and related heterocycles and their observed effects.

| Solvent(s) | Catalyst/Reaction Type | Observed Effect | Reference(s) |

| Dioxane | Piperidine-catalyzed cyclization | Effective medium for reflux conditions. | sapub.org |

| Ethanol (EtOH) | Piperidine-catalyzed cyclization | Common solvent, used under reflux. sapub.org Found to be optimal in specific pyrimidine-2-one synthesis, giving high yields. researchgate.net | sapub.orgresearchgate.net |

| Aqueous Ethanol (EtOH:H₂O) | Sodium Citrate-catalyzed MCR | Eco-friendly medium, allows for high yields at room temperature. | researchgate.netresearchgate.net |

| Acetonitrile (CH₃CN) | Organocatalyzed MCR | Common solvent for three-component reactions under reflux. | acs.org |

| Acetonitrile/DMF (2:1) | TMSCl-mediated cycloaddition | Solvent mixture used for specific hetero-Diels-Alder reactions. | acs.org |

| Pyridine | Acylation/Cyclization | Used as a solvent and base for specific transformation steps. | rsc.org |

| n-Butanol | Hydrazine-mediated cyclization | Employed as a higher-boiling solvent for specific cyclization reactions. | rsc.org |

Sophisticated Structural Elucidation Techniques for 6 Amino 1h Pyrimidin 2 One;hydrate

Advanced Spectroscopic Characterization Methods

Modern spectroscopy offers a non-destructive window into the molecular world. For a compound like cytosine monohydrate, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable. Each method provides unique and complementary pieces of the structural puzzle.

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local electronic environment, providing detailed information about the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types and connectivity of hydrogen and carbon atoms within a molecule.

In the ¹H NMR spectrum of cytosine, distinct signals appear for the vinyl protons (H5 and H6) and the exchangeable protons of the amino (-NH₂) and amide (-NH) groups. chemicalbook.comnih.gov The vinyl protons typically appear as doublets due to coupling with each other. The chemical shifts can vary depending on the solvent used, with deuterated water (D₂O) and dimethyl sulfoxide (B87167) (DMSO-d₆) being common choices. chemicalbook.comfigshare.comnih.govpitt.edu For instance, in D₂O, the H5 and H6 protons of cytosine show signals around 5.97 ppm and 7.50 ppm, respectively. chemicalbook.comnih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For cytosine, characteristic signals are observed for the carbonyl carbon (C2), the amino-substituted carbon (C4), and the two vinyl carbons (C5 and C6). chemicalbook.comlibretexts.orghmdb.ca The carbonyl carbon (C2) is typically the most deshielded, appearing far downfield. The chemical shifts recorded in water show resonances at approximately 162.0 ppm (C2), 170.2 ppm (C4), 146.0 ppm (C6), and 97.8 ppm (C5). nih.govlibretexts.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cytosine

| Atom | ¹H Chemical Shift (ppm) in D₂O chemicalbook.comnih.gov | ¹³C Chemical Shift (ppm) in H₂O nih.govhmdb.ca |

|---|---|---|

| N1-H | Exchangeable, often not observed | - |

| C2 | - | 162.02 |

| N3-H | Exchangeable, often not observed | - |

| C4 | - | 170.16 |

| C4-NH₂ | Exchangeable, often not observed | - |

| C5 | - | 97.83 |

| H5 | 5.97 | - |

| C6 | - | 145.99 |

| H6 | 7.50 | - |

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the structure of more complex molecules like pyrimidinones (B12756618). ipb.ptemerypharma.com

COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.eduyoutube.com In a COSY spectrum of cytosine, a cross-peak would be observed between the signals for H5 and H6, confirming their direct coupling and proximity in the pyrimidine (B1678525) ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates directly attached ¹H and ¹³C nuclei. emerypharma.comsdsu.eduyoutube.com For cytosine, the HSQC spectrum would show a correlation peak between the H5 signal and the C5 signal, and another between the H6 signal and the C6 signal, definitively assigning which proton is attached to which carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). ipb.ptsdsu.eduyoutube.com It is invaluable for piecing together the carbon skeleton. For example, in cytosine, the H5 proton would show an HMBC correlation to both C4 and C6, while the H6 proton would correlate to C2 and C4. These long-range correlations confirm the connectivity of the pyrimidine ring.

Infrared spectroscopy probes the vibrational frequencies of a molecule's functional groups. rsc.org When a molecule absorbs IR radiation, its bonds stretch and bend at characteristic frequencies, providing a "fingerprint" of the functional groups present. For 6-amino-1H-pyrimidin-2-one;hydrate (B1144303), IR spectroscopy is particularly useful for identifying the carbonyl (C=O), amino (N-H), and water (O-H) groups. nih.govacs.org

The IR spectrum of cytosine shows strong absorption bands corresponding to the C=O stretching vibration, typically around 1700-1710 cm⁻¹. bu.ac.bd The N-H stretching vibrations of the primary amino group (-NH₂) and the ring amide group (-NH) appear in the region of 3100-3500 cm⁻¹. Specifically, distinct bands can be assigned to symmetric and anti-symmetric -NH₂ vibrations. bu.ac.bd The presence of water of hydration in the crystal lattice is confirmed by a broad O-H stretching band, usually in the 3400-3600 cm⁻¹ region. researchgate.net

Table 2: Characteristic IR Absorption Bands for Cytosine

| Vibrational Mode | Calculated Frequency (cm⁻¹) bu.ac.bd | Experimental Frequency (cm⁻¹) bu.ac.bd | Functional Group |

|---|---|---|---|

| Anti-symmetric -NH₂ stretching | 3551 | 3531 | Amino (C4-NH₂) |

| Free -NH stretching | 3445 | 3465 | Amide (N1-H) |

| Symmetric -NH₂ stretching | 3420 | 3400 | Amino (C4-NH₂) |

| C=O stretching | 1700 | 1710 | Carbonyl (C2=O) |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing fragmentation patterns. High-pressure mass spectrometry can be used to study gas-phase hydration of the compound. nih.gov

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. The m/z of this ion corresponds to the molecular weight of the compound. For anhydrous 6-amino-1H-pyrimidin-2-one (C₄H₅N₃O), the expected molecular weight is 111.10 g/mol . nih.gov Therefore, a molecular ion peak would be observed at m/z = 111. For the monohydrate, the molecular ion may not be directly observed, as the water molecule is often lost easily. Instead, fragmentation of the cytosine molecule itself is prominent, with a major route being the elimination of an HNCO molecule. researchgate.net Softer ionization techniques, such as electrospray ionization (ESI), can generate protonated molecules [M+H]⁺, which would appear at m/z = 112 for anhydrous cytosine.

Table 3: Expected Molecular Ion Peaks for 6-amino-1H-pyrimidin-2-one

| Species | Formula | Ion Type | Expected m/z |

|---|---|---|---|

| Anhydrous Compound | C₄H₅N₃O | [M]⁺• | 111 |

| Anhydrous Compound | C₄H₅N₃O | [M+H]⁺ | 112 |

| Monohydrate | C₄H₅N₃O·H₂O | [M+H]⁺ | 130 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure, particularly conjugated π-systems.

6-amino-1H-pyrimidin-2-one contains a conjugated system and heteroatoms with non-bonding electrons (lone pairs), allowing for both π→π* and n→π* electronic transitions. bu.ac.bd The π→π* transitions are typically more intense, while n→π* transitions are less intense. bu.ac.bd The UV spectrum of cytosine in solution shows a strong absorption maximum around 264-267 nm, which is attributed primarily to a π→π* transition. bu.ac.bdelte.hu The exact position of the absorption maximum can be influenced by the solvent and pH. researchgate.net Computational studies using Time-Dependent Density Functional Theory (TD-DFT) support the assignment of the major absorption band at 267 nm as an n→π* transition, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). bu.ac.bd

Table 4: Electronic Transition Data for 6-amino-1H-pyrimidin-2-one

| Transition Type | Experimental λmax (nm) bu.ac.bd | Calculated λmax (nm) bu.ac.bd | Description |

|---|---|---|---|

| n→π* / π→π* | 264 | 267 | Major absorption band due to electronic excitation within the conjugated pyrimidinone ring system. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The precise three-dimensional arrangement of atoms and molecules within a crystal is fundamental to understanding its physical and chemical properties. For 6-amino-1H-pyrimidin-2-one;hydrate, commonly known as cytosine monohydrate, single-crystal X-ray diffraction has been the definitive technique for elucidating its detailed solid-state architecture.

Determination of Crystal Structure and Unit Cell Parameters

Single-crystal X-ray diffraction analysis has unequivocally established the crystal system, space group, and unit cell dimensions of this compound. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c. iucr.orgnih.govat.uanih.gov This space group indicates a centrosymmetric crystal structure. Within the unit cell, there are four molecules of cytosine and four molecules of water (Z=4). nih.goviaea.org

The determination of these parameters is the first step in a complete crystal structure analysis, providing the foundational framework of the repeating unit in the crystal lattice. Early work by Jeffrey & Kinoshita in 1963 provided the initial detailed structure from photographic X-ray data. iucr.org Subsequent studies, including more precise analyses at low temperatures using both X-ray and neutron diffraction, have refined these parameters, offering a more accurate picture of the atomic positions and thermal motions. nih.goviaea.orgiucr.org Neutron diffraction studies are particularly valuable as they can locate the positions of hydrogen atoms with much greater accuracy than X-ray diffraction. iucr.org

The lattice parameters for deuterated cytosine monohydrate at a low temperature of 82 K have been determined with high precision. nih.goviaea.orgiucr.org These studies provide a static view of the structure, minimizing the effects of thermal vibration.

Interactive Table: Crystal Data and Structure Refinement for this compound

| Identification Code | Cytosine Monohydrate (deuterated) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 82 K |

| Unit Cell Dimensions | |

| a (Å) | 7.713 (1) - 7.714 (1) |

| b (Å) | 9.825 (1) - 9.830 (4) |

| c (Å) | 7.505 (4) - 7.506 (2) |

| β (°) | 100.52 (1) - 100.52 (2) |

| Volume (ų) | ~559 |

| Z | 4 |

| Data Source | Weber et al. (1980, 1990) nih.goviaea.orgiucr.org |

Note: The ranges in unit cell dimensions reflect values from highly correlated studies. Z represents the number of formula units per unit cell.

Analysis of Molecular Conformations and Tautomeric Forms within the Crystal Lattice

6-amino-1H-pyrimidin-2-one can theoretically exist in several tautomeric forms, which are isomers that differ in the positions of protons and double bonds. The principal forms are the amino-oxo, amino-hydroxy, and imino-oxo forms.

Single-crystal X-ray diffraction studies have unambiguously confirmed that in the crystalline state of the hydrate, the molecule exists exclusively as the amino-oxo tautomer. iucr.orgbibliotekanauki.pliucr.org This was definitively established by the successful location of the hydrogen atoms in the crystal structure, which showed a hydrogen atom on the N1 position of the pyrimidine ring and two hydrogens on the exocyclic amino group, consistent with the amino-oxo form. iucr.orgbibliotekanauki.pl This form is known to be the most stable tautomer under physiological conditions as well. nih.gov

The cytosine molecule itself is largely planar, though slight distortions from planarity have been observed. iucr.orgiucr.org These minor deviations are suggested to be caused by close interactions with the lattice water molecules. iucr.org The conformation of the molecule within the crystal is stabilized by an extensive network of hydrogen bonds.

Role of Lattice Water Molecules in Crystal Packing and Supramolecular Assembly

The water molecule in the crystal lattice is not merely a passive occupant; it plays a critical and active role in defining the supramolecular architecture of this compound. iucr.orgnih.gov The stability of the hydrate crystal is largely due to the ability of water molecules to satisfy the hydrogen bonding requirements of the cytosine molecules more effectively than the cytosine molecules could among themselves in an anhydrous form. bibliotekanauki.pl

The crystal structure reveals a sophisticated three-dimensional hydrogen-bonding network. iucr.org The cytosine molecules first self-assemble into planar, hydrogen-bonded ribbons that run parallel to the b-axis of the unit cell. iucr.orgnih.gov Within these ribbons, molecules are linked by N—H···N and N—H···O hydrogen bonds. nih.gov

Computational and Theoretical Chemistry Investigations of 6 Amino 1h Pyrimidin 2 One;hydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecular systems. For cytosine monohydrate, these methods elucidate the geometry, electronic landscape, and reactive nature of the molecule as influenced by the presence of a water molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the atomic positions and determine the properties of cytosine and its hydrated form. researchgate.net Studies have employed various functionals, such as the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and the hybrid B3LYP functional, often with the inclusion of semi-empirical dispersion corrections (like DFT-D) to accurately model the non-covalent forces crucial in the hydrate (B1144303) crystal. dnu.dp.uabu.ac.bd

The crystal structure of cytosine monohydrate (cH1) has been determined to be a monoclinic space group P2₁/c, with one cytosine and one water molecule in the asymmetric unit. dnu.dp.ua Computational models using DFT have been used to refine and understand this structure. These calculations confirm that the cytosine molecules form hydrogen-bonded parallel ribbons. Within these ribbons, strong N−H⋯N and N−H⋯O hydrogen bonds create a stable, planar arrangement. dnu.dp.ua DFT calculations, combined with terahertz time-domain spectroscopy, have also been used to analyze the collective vibrational modes, revealing that the most intense peaks are associated with intermolecular translational vibrations, highlighting the importance of the crystal packing and hydrogen bond network. researchgate.net

Table 1: Computational Methods for Geometry Optimization

| Method | Functional/Basis Set | Application | Reference |

|---|---|---|---|

| DFT-D | PBE with Tkatchenko-Scheffler (TS) or Grimme06 (D2) corrections | Modeling of cytosine monohydrate structures and energetics. | dnu.dp.ua |

| DFT | B3LYP/6-311+G(d,p) | Calculation of structure, IR, NMR, and UV-Vis spectra of anhydrous cytosine. | bu.ac.bd |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. aps.orgaip.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's excitability and its susceptibility to intramolecular charge transfer. tsijournals.com

Table 2: Frontier Molecular Orbital Energies of Anhydrous Cytosine

| Computational Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) | Reference |

|---|---|---|---|---|

| DFT (B3LYP/6-311+G(d,p)) | -6.65 eV | -1.35 eV | 5.30 eV | bu.ac.bd |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In cytosine monohydrate, MEP analysis reveals that the most negative electrostatic potential is concentrated around the carbonyl oxygen atom (O2), the N3 ring nitrogen, and the oxygen atom of the water molecule. bu.ac.bd These sites are the primary hydrogen-bond acceptors. The hydrogen atoms of the amino group and the water molecule, along with the N1-H group, correspond to regions of positive potential, acting as hydrogen-bond donors. Experimental charge density studies combined with theoretical calculations have determined the molecular dipole moments in the crystal to be approximately 8.0 (1.4) D for the cytosine molecule and 2.3 (3) D for the water molecule, providing a quantitative measure of their polarity within the crystal lattice. The electrostatic interaction energy for the doubly hydrogen-bonded cytosine dimer, a key motif in the crystal structure, has been estimated to be a significant -96 (27) kJ mol⁻¹.

Investigation of Intramolecular and Intermolecular Interactions

The structure and stability of cytosine monohydrate are dictated by a complex network of interactions. Advanced computational techniques allow for the detailed characterization and quantification of these forces.

Quantum Theory of Atoms in Molecules (QTAIM)

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analyses

Non-Covalent Interactions (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful method for visualizing and identifying weak interactions in real space. It generates 3D isosurfaces that are color-coded to distinguish between different types of interactions: blue for strong, attractive hydrogen bonds; green for weak, delocalized van der Waals interactions; and red for repulsive steric clashes.

Reactivity and Mechanistic Investigations of 6 Amino 1h Pyrimidin 2 One;hydrate

Fundamental Reaction Pathways of the Pyrimidinone Core

The reactivity of the 6-amino-1H-pyrimidin-2-one core is characterized by its ability to participate in both nucleophilic and electrophilic reactions, as well as condensation processes. These reactions are crucial for the synthesis of a wide array of functionalized pyrimidine (B1678525) derivatives.

Nucleophilic and Electrophilic Substitution Reactions

The electron-rich nature of the pyrimidine ring in 6-amino-1H-pyrimidin-2-one facilitates electrophilic attack, particularly at the C5 position. Conversely, the presence of leaving groups on the ring can enable nucleophilic substitution.

Nucleophilic Substitution: While less common for the parent compound, nucleophilic substitution reactions can occur on pyrimidine derivatives where a suitable leaving group is present. The pyrimidine ring itself is generally electron-deficient, making it susceptible to nucleophilic attack, especially with activation by electron-withdrawing groups. For instance, halogenated pyrimidines can undergo nucleophilic substitution. gacariyalur.ac.in The rate and feasibility of these reactions are influenced by the nature of the nucleophile, the leaving group, and the solvent system. gacariyalur.ac.in

Electrophilic Substitution: The amino group at the C6 position is an activating group, making the pyrimidine ring more susceptible to electrophilic attack. The C5 position is the most common site for electrophilic substitution due to the directing effect of the amino group. A notable example is the bromination of 6-amino-1H-pyrimidin-2-one using bromine in acetic acid, which yields 5-bromo-6-amino-1H-pyrimidin-2-one. The steric hindrance from the 6-amino group can direct electrophiles to the N1 position as well, as seen in N-alkylation reactions.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

| Bromination | Bromine in acetic acid, 25°C, 15 hours | 5-bromo-6-amino-1H-pyrimidin-2-one | 61 | |

| N-Alkylation | Methyl iodide (1.2 eq), K2CO3/DMF, 60°C, 6 hours | N1-methyl-6-amino-1H-pyrimidin-2-one | 78 |

Condensation Reactions

Condensation reactions are a cornerstone of pyrimidine chemistry, allowing for the construction of fused heterocyclic systems and other complex molecules. 6-amino-1H-pyrimidin-2-one and its derivatives can react with a variety of carbonyl compounds.

The active methylene (B1212753) group at the C5 position and the amino group at C6 in 6-aminouracils (a related class of compounds) are key to their reactivity in condensation reactions with aldehydes and ketones. semanticscholar.org This reactivity is leveraged in the synthesis of various fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. researchgate.net For 6-amino-1H-pyrimidin-2-one, condensation can occur with aldehydes, often catalyzed by acid, to form Schiff bases or undergo further cyclization. semanticscholar.org The reaction of 6-amino-1,3-dimethyluracil (B104193) with aldehydes, for instance, can proceed at either the C5 position or the amino group, with the C5 condensation being more commonly reported due to the electronic effects of the amino group enhancing its nucleophilicity. semanticscholar.org

Rearrangement Reactions (e.g., Dimroth Rearrangement) and Proposed Mechanisms

The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems, including pyrimidines. This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms. wikipedia.org

For certain 1-alkyl-2-iminopyrimidines, the Dimroth rearrangement proceeds through the addition of water to form a hemiaminal intermediate. wikipedia.org This is followed by a ring-opening step to yield an aminoaldehyde, which subsequently undergoes ring closure to furnish the rearranged product. wikipedia.org A similar Dimroth-type rearrangement has been reported for N4-acylamino-2'-deoxycytidine derivatives. psu.edu In this case, acid-promoted cyclization leads to a scispace.comresearchgate.netrsc.orgtriazolo[4,3-c]pyrimidin-5(6H)-one, which upon treatment with a base, rearranges to a scispace.comresearchgate.netrsc.orgtriazolo[1,5-c]pyrimidin-5(6H)-one. psu.edu The proposed mechanism for the base-catalyzed rearrangement involves ring cleavage followed by recyclization. psu.edu

The rate of the Dimroth rearrangement is often dependent on the pH of the reaction medium, and the nature of the substituents on the pyrimidine ring can influence the ratio of the resulting products. nih.gov

Hydrazinolysis Reactions of Pyrimidine Derivatives

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine (B178648), is a versatile reaction in pyrimidine chemistry. It can lead to either substitution or ring-opening, depending on the substrate and reaction conditions.

The reaction of hydrazine hydrate (B1144303) with pyrimidine derivatives can result in various outcomes. For instance, uracil (B121893) and thymine (B56734) are degraded by hydrazine hydrate at elevated temperatures to form pyrazol-3-one and 5-methylpyrazol-3-one, respectively. rsc.org Cytosine and its derivatives can also be degraded by hydrazine, yielding 3-aminopyrazole (B16455) and NN'-di(3-pyrazolyl)hydrazine. rsc.org

In the case of 3,4-dihydropyrimidines (DHPMs) with an ester group at the C5 position, solvent-free reaction with hydrazine hydrate leads to an unexpected ring cleavage. scispace.comresearchgate.net This reaction produces a pyrazole, arylidenehydrazines, and urea (B33335) or thiourea, proceeding through the formation of non-isolable carbohydrazide (B1668358) intermediates. scispace.comresearchgate.net However, when the same reaction is attempted in refluxing ethanol (B145695), no reaction is observed. scispace.com The regioselectivity of hydrazinolysis can also be influenced by the reaction conditions, as seen in the partial deacylation of fully acylated ribonucleosides. rsc.org

Exploration of Multi-Component Reactions Involving Pyrimidinone Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants. Pyrimidinone scaffolds are frequently employed in MCRs to generate diverse heterocyclic libraries.

One of the most well-known MCRs involving a pyrimidine core is the Biginelli reaction, which typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. scispace.com This reaction has been adapted to utilize various pyrimidine derivatives. For example, the three-component reaction of enamines, aldehydes, and urea can lead to the formation of pyrimidine derivatives. researchgate.net

Furthermore, 6-aminouracil (B15529) derivatives are valuable building blocks in MCRs for the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net These reactions often involve the condensation of the 6-aminouracil, an aldehyde, and an active methylene compound. The efficiency and selectivity of these MCRs can often be enhanced by the use of catalysts and alternative energy sources like microwave irradiation. rsc.org

Influence of Substituents on Reaction Selectivity and Pathway

Substituents on the pyrimidine ring play a critical role in directing the course of chemical reactions by altering the electronic and steric properties of the molecule.

The nature of the substituent at the C5 position of 2-thiouridine (B16713) derivatives has been shown to influence the pathway of desulfuration reactions. nih.gov The electron-donating or electron-withdrawing character of the substituent affects the product ratio, with this effect being more pronounced at lower pH. nih.gov Similarly, in the context of pyridines, which share structural similarities with pyrimidines, substituents have a well-documented impact on reactivity. koreascience.kr The electronic effects of substituents, such as the resonance and inductive effects, can be quantified and used to predict reaction outcomes. koreascience.krnih.govacs.org

In pyrimidinone systems, substituents can influence the formation of intermolecular interactions, such as hydrogen bonds, which in turn can affect their aggregation and crystallization behavior. acs.org For example, the position of a methoxy (B1213986) group on a phenyl substituent at position 6 of a pyrimidinone ring can impact the chemical shifts observed in NMR spectroscopy, indicating a change in the electronic environment. acs.org The steric bulk of substituents can also play a significant role in directing reactions to a specific site, as seen in the N1-alkylation of 6-amino-1H-pyrimidin-2-one, where the 6-amino group sterically hinders attack at other positions.

Derivatization Strategies and Analog Synthesis of 6 Amino 1h Pyrimidin 2 One

Synthesis of Substituted 6-amino-1H-pyrimidin-2-one Analogues

The synthesis of substituted 6-amino-1H-pyrimidin-2-one analogues can be achieved through various methods, including microwave-assisted synthesis. For instance, the reaction of β-ketoesters or β-aldehydoesters with guanidine (B92328) hydrochloride and potassium carbonate under microwave irradiation provides a direct route to 2-amino-6-substituted-pyrimidin-4(3H)-ones. rsc.org This method is notable for being solvent-free and offering a rapid synthesis of these pyrimidinone derivatives. rsc.org

Another approach involves the modification of existing pyrimidinone cores. For example, 2-amino-6-(2-hydroxy-2-methylpropyl)pyrimidin-4(3H)-one and its analogues have been synthesized, and their subsequent bromination can be performed to introduce further functionalization. nih.gov Additionally, the synthesis of 6-arylmethyleneamino-2-alkylsulfonylpyrimidin-4(3H)-one derivatives has been reported, starting from 6-aminouracil (B15529). These compounds can be further modified, for instance, by reacting 6-{[4-(chlorophenyl)methylene]amino}-2-(methylthio)-pyrimidin-4(1H)-one with various amines like morpholine, piperazine, or methylpiperazine to yield the corresponding 2-substituted derivatives. scirp.org

The synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones has been accomplished through a copper(I)-catalyzed 'click chemistry' approach, involving the cycloaddition of ethynylphenyl-pyrimidinone derivatives with azides. mdpi.com This method allows for the introduction of diverse substituents at the N-1 position.

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2-amino-6-methylpyrimidin-4(3H)-one | β-ketoester, guanidine hydrochloride | Potassium carbonate, Microwave irradiation | rsc.org |

| 2-amino-6-(2-hydroxy-2-methylpropyl)pyrimidin-4(3H)-one | Not specified | - | nih.gov |

| 6-[4-(chlorophenyl)methylene]amino-2-morpholin-4-ylpyrimidin-4(3H)-one | 6-{[4-(chlorophenyl)methylene]amino}-2-(methylthio)-pyrimidin-4(1H)-one, morpholine | - | scirp.org |

| 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone | Ethyl 2,2-dicyanovinylcarbamate derivatives, azides | Copper sulphate, sodium ascorbate | mdpi.com |

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation reactions involving 6-amino-1H-pyrimidin-2-one derivatives are a powerful tool for constructing fused heterocyclic systems, which often exhibit interesting pharmacological properties.

Pyrano[2,3-d]pyrimidinone Derivatives

The synthesis of pyrano[2,3-d]pyrimidine diones can be achieved through a one-pot, three-component reaction of barbituric acid (a derivative of 6-amino-1H-pyrimidin-2-one), malononitrile (B47326), and various aromatic aldehydes. nih.govorientjchem.org This reaction can be efficiently catalyzed by sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) under solvent-free conditions or by L-proline in aqueous media. nih.govresearchgate.net Another green approach utilizes ultrasound irradiation in the presence of an agro-waste catalyst, WELFSA (Water Extract Lemon Fruit Shell Ash). tandfonline.com These methods provide access to a range of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.govorientjchem.org The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. orientjchem.org

| Derivative | Starting Materials | Catalyst/Conditions | Reference |

|---|---|---|---|

| 7-Amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | Barbituric acid, malononitrile, aromatic aldehydes | SBA-Pr-SO3H, solvent-free, 140°C | nih.gov |

| 7-Amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | Barbituric acid, malononitrile, aromatic aldehydes | L-proline, aqueous ethanol (B145695) | researchgate.net |

| Pyrano[2,3-d]pyrimidine-2,4,7-triones | Barbituric acid, Meldrum's acid, aromatic aldehydes | WELFSA, ultrasound, room temperature | tandfonline.com |

Pyrimido[4,5-d]pyrimidine Systems

Pyrimido[4,5-d]pyrimidine systems can be constructed from 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones. rsc.org One method involves a three-component reaction with aryl aldehydes and urea (B33335) under microwave irradiation in the presence of acetic acid, yielding tetrahydropyrimido[4,5-d]pyrimidine-triones. rsc.org Another approach involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and formaldehyde (B43269) or aromatic aldehydes. researchgate.netnih.gov This reaction, often a double Mannich reaction, leads to the formation of various substituted pyrimido[4,5-d]pyrimidin-2,4-diones. researchgate.netnih.gov Furthermore, reacting the aminouracil with diamines and formaldehyde results in the formation of bis-pyrimido[4,5-d]pyrimidin-2,4-diones. researchgate.netnih.gov

| Derivative | Starting Material | Reagents | Key Conditions | Reference |

|---|---|---|---|---|

| Tetrahydropyrimido[4,5-d]pyrimidine-triones | 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, urea | Acetic acid, microwave irradiation | rsc.org |

| Substituted pyrimido[4,5-d]pyrimidin-2,4-diones | 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary aromatic/heterocyclic amines, formaldehyde/aromatic aldehydes | - | researchgate.netnih.gov |

| Bis-pyrimido[4,5-d]pyrimidin-2,4-diones | 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Diamines, formaldehyde | - | researchgate.netnih.gov |

Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often starts from a pre-formed pyrimidine (B1678525) ring. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with ethyl-4-aminobenzoate to form an intermediate ester, which is then converted to a benzohydrazide. mdpi.com This hydrazide serves as a key intermediate for the synthesis of various pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazide derivatives. mdpi.com

A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives in the presence of tetra-n-butylammonium bromide (TBAB) as a catalyst provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx This method is characterized by high yields and short reaction times. scielo.org.mx

Furthermore, the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide has been achieved via a copper-catalyzed coupling reaction, offering an environmentally benign alternative to palladium catalysis. tandfonline.com

| Derivative | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Polyfunctionalized pyrrolo[2,3-d]pyrimidines | 6-amino-1,3-dimethyluracil, arylglyoxals, barbituric acid derivatives | TBAB, ethanol, 50°C | scielo.org.mx |

| Pyrrolo[2,3-d]pyrimidine-halogenatedbenzylidene-benzohydrazides | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, ethyl-4-aminobenzoate, hydrazine (B178648) hydrate (B1144303) | Refluxing in ethanol and water | mdpi.com |

| 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 5-bromo-2,4-dichloropyrimidine | CuCl, 6-methylpicolinic acid, NaI, K2CO3, propargyl alcohol | tandfonline.com |

Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues

Pyrazolo[1,5-a]pyrimidine derivatives are commonly synthesized through the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. semanticscholar.orgnih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate yields a dihydroxy-heterocycle, which can be further chlorinated and substituted to produce a variety of analogues. nih.gov The selectivity of nucleophilic substitution at the C7 position of the pyrazolo[1,5-a]pyrimidine core is a key feature in these syntheses. nih.gov

A one-pot, three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds like malononitrile is another efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov Furthermore, a simple and high-yielding procedure involves the condensation of 1,3-diketones or β-ketoesters with substituted 5-aminopyrazoles in the presence of sulfuric acid in acetic acid. semanticscholar.org

| Derivative | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2-methylpyrazolo[1,5-a]pyrimidine derivatives | 5-Amino-3-methylpyrazole, diethyl malonate | Sodium ethanolate, phosphorus oxychloride, morpholine | nih.gov |

| 3-halo-pyrazolo[1,5-a]pyrimidine derivatives | Amino pyrazoles, enaminones/chalcone, sodium halides | Potassium persulfate (K2S2O8) | nih.gov |

| Substituted pyrazolo[1,5-a]pyrimidine derivatives | 5-aminopyrazoles, 1,3-diketones/β-ketoesters | H2SO4, AcOH | semanticscholar.org |

Thiazolopyrimidine Derivatives

The synthesis of thiazolopyrimidine derivatives often starts from a pre-synthesized pyrimidine-2-thione. For example, 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be alkylated with reagents like chloroacetyl chloride, chloroacetone, or phenacyl bromide to yield S-alkylated products, which are key intermediates for thiazolo[3,2-a]pyrimidines. aun.edu.eg

Another route involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with bromomalononitrile, which can be performed under both conventional heating and microwave irradiation, to produce 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitriles. d-nb.info These can be further reacted with carbon disulphide to create more complex fused systems. d-nb.info Additionally, a new series of thiazole-fused pyrimidines has been synthesized, and the hydrolysis of one of its arylidene derivatives has been studied. ias.ac.in

| Derivative | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 3,7-Dioxo-5-phenyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Chloroacetyl chloride | aun.edu.eg |

| 3,7-diamino-5-aryl-5H-thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile | 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | Bromomalononitrile, conventional heating or microwave irradiation | d-nb.info |

| Arylidene derivatives of thiazolopyrimidine | Not specified | Ammonium acetate-assisted | ias.ac.in |

Introduction of Diverse Functional Groups for Chemical Space Exploration

The exploration of the chemical space around the 6-amino-1H-pyrimidin-2-one core is a key strategy in medicinal chemistry to develop novel therapeutic agents. The pyrimidine ring and its substituents offer multiple sites for modification, allowing for the systematic introduction of a wide array of functional groups. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its biological activity.

Key positions for functionalization include the C5 position of the pyrimidine ring, the exocyclic amino group at C6, and the nitrogen atoms at positions 1 and 3.

Functionalization at the C5 Position: The C5 position is a common target for introducing diversity.

Halogenation: The introduction of halogen atoms like bromine can serve as a handle for further modifications, such as cross-coupling reactions. For instance, the 5-bromo derivative of the related 6-aminouracil-2-thione has been used as a precursor for further synthesis. researchgate.net

Nitration: The introduction of a nitro group (-NO2) at the 5-position has been reported for related pyrimidinone structures. ontosight.ai This electron-withdrawing group can significantly influence the molecule's electronic properties and its interactions with biological targets. ontosight.ai

Cyanation: The synthesis of 6-amino-5-cyano-2-thiopyrimidines highlights the introduction of a cyano group at the C5 position. This group can then be further modified or cyclized to create fused ring systems, such as pyrazolopyrimidines. nih.gov

Functionalization of the Exocyclic Amino Group: The amino group at the C6 position is a nucleophilic center that can be readily functionalized.

Amide Formation: The amino group can react with acylating agents to form amides. For example, reaction with ethyl carbonochloridate (B8618190) can yield a corresponding ester, which can be further reacted to form more complex amides. rsc.org

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones. Multicomponent reactions involving 6-aminouracils, aldehydes, and other reagents can lead to the formation of fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. rsc.org

Functionalization at Ring Nitrogen Atoms: The nitrogen atoms at positions 1 and 3 can be alkylated or otherwise substituted.

Alkylation: The introduction of alkyl groups at the N1 and N3 positions is a common strategy. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a frequently used starting material for synthesizing more complex heterocyclic systems. rsc.org

Formation of Fused Ring Systems: A significant strategy for expanding the chemical space is the use of 6-amino-1H-pyrimidin-2-one derivatives to construct fused bicyclic and polycyclic systems.

Thiazolo[3,2-a]pyrimidines: Reaction of the related 6-amino-2-thiouracil (B86922) with chloroacetic acid and aromatic aldehydes can afford N-(2-arylidene-6-alkyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-7-yl)acetamides. ekb.eg

Pyrimido[4,5-d]pyrimidines: Condensation of 6-aminouracil derivatives with aldehydes and urea or by reacting with isocyanates can lead to the formation of various substituted pyrimido[4,5-d]pyrimidine-triones. rsc.org

The table below summarizes some of the key derivatization strategies and the types of functional groups introduced.

| Position of Modification | Reaction Type | Functional Group Introduced/Resulting Structure |

| C5 | Halogenation | Bromo |

| C5 | Nitration | Nitro |

| C5 | Cyanation | Cyano |

| C6-amino | Acylation | Amide |

| C6-amino & C5 | Condensation/Cyclization | Fused Pyrimido[4,5-d]pyrimidines |

| N/A (Thio-analogue) | Condensation/Cyclization | Fused Thiazolo[3,2-a]pyrimidines |

| N1, N3 | Alkylation | Methyl, Isobutyl |

Synthesis of C-Glycoside Analogues

C-glycosides are analogues of nucleosides where the anomeric carbon of the sugar moiety is directly linked to the heterocycle via a C-C bond, as opposed to the C-N bond found in natural nucleosides. This C-C bond offers greater stability against enzymatic and chemical hydrolysis, making C-glycosides attractive targets for drug development. acs.org

The synthesis of C-glycoside analogues of 6-amino-1H-pyrimidin-2-one (or its thio-analogue, 6-amino-2-thiouracil) has been successfully achieved. A common method involves the condensation of the pyrimidine base with an appropriate sugar.

One reported synthesis involves the reaction of 6-amino-2-thiouracil with a sugar such as D-arabinose or D-xylose in the presence of chloroacetic acid. researchgate.net This reaction leads to the formation of a thiazolo[3,2-a]pyrimidine intermediate which then incorporates the sugar moiety as a C-glycoside.

A general approach for the synthesis of C-glycosides can be seen in the reaction of 6-amino-2-thiouracil (a close analogue of 6-amino-1H-pyrimidin-2-one) with various sugars. The table below details the synthesis of several C-glycoside analogues.

| Starting Pyrimidine | Sugar | Product |

| 6-amino-2-thiouracil | D-arabinose | 7-amino-2-arabinosyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-3,5-dione |

| 6-amino-2-thiouracil | D-xylose | 7-amino-2-xylosyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-3,5-dione |

| 6-amino-2-thiouracil | D-galactose | 7-amino-2-galactosyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-3,5-dione |

| 6-amino-2-thiouracil | D-glucose | 7-amino-2-glucosyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-3,5-dione |

| 6-amino-2-thiouracil | D-mannose | 7-amino-2-mannosyl-2,3-dihyro-5h-thiazolo[3,2-a]pyrimidine-3,5-dione |

Table data synthesized from research on 6-amino-2-thiouracil, a closely related analogue. ekb.eg

These synthetic strategies demonstrate the feasibility of creating a diverse library of C-glycoside analogues of 6-amino-1H-pyrimidin-2-one. The variation in the sugar component can lead to compounds with distinct three-dimensional shapes and biological activities. The synthesis of such analogues is a crucial step in the search for new antiviral and anticancer agents. ekb.egacs.org

Intermolecular Interactions and Solid State Chemistry of 6 Amino 1h Pyrimidin 2 One;hydrate

Hydrogen Bonding Networks in Crystalline Forms

Hydrogen bonding is the dominant cohesive force in the crystal structure of 6-amino-1H-pyrimidin-2-one;hydrate (B1144303). The presence of multiple hydrogen bond donors (the amino group and ring nitrogens) and acceptors (the carbonyl oxygen and ring nitrogens) on the pyrimidinone ring, coupled with the bridging capability of the water molecule, leads to the formation of a robust and intricate network.

The crystal structure of cytosine monohydrate reveals a variety of hydrogen bonds that are crucial for its stability. iucr.orgat.ua The cytosine molecules form parallel ribbons through hydrogen bonding, and these ribbons are then interconnected into a three-dimensional framework by the water molecules. iucr.org

A key feature of the structure is the formation of a doubly hydrogen-bonded cytosine dimer. nih.gov This dimer is formed through an N1-H1…N3' and an N4-H4…O2' hydrogen bond. nih.gov The electrostatic energy of this interaction has been estimated to be approximately -96 (27) kJ mol⁻¹. nih.gov

The hydrogen bond distances in the crystal structure are indicative of their strength. For instance, the water molecule is hydrogen-bonded to two carbonyl oxygens at distances of 2.78 Å and 2.85 Å, and to one amino group at a distance of 2.97 Å. iucr.org Computational studies have further elucidated the nature of these interactions, highlighting the presence of N-H…N, N-H…O, and O-H…O hydrogen bonds. acs.org The stronger hydrogen-bonding interactions in the monohydrated form compared to the anhydrous form are indicated by lower quadrupole coupling constants and higher asymmetry parameters in nuclear quadrupole resonance (NQR) studies. acs.org

| Donor-H···Acceptor | Distance (Å) | Reference |

|---|---|---|

| O(water)-H···O(carbonyl) | 2.78 | iucr.org |

| O(water)-H···O(carbonyl) | 2.85 | iucr.org |

| N(amino)-H···O(water) | 2.97 | iucr.org |

The water molecule in cytosine monohydrate is not merely a passive guest in the crystal lattice; it plays a critical and active role in defining the supramolecular architecture. iucr.orgat.ua Each water molecule acts as a hydrogen bond bridge, connecting three different cytosine molecules. iucr.orgat.ua It donates two hydrogen bonds to the carbonyl oxygens of two separate cytosine molecules and accepts one hydrogen bond from the amino group of a third cytosine molecule, resulting in an approximately trigonal planar coordination. iucr.org

This bridging function of the water molecule is essential for linking the hydrogen-bonded ribbons of cytosine molecules into a stable three-dimensional network. iucr.org The presence of water and its participation in the hydrogen-bonding scheme can significantly influence the physical properties of the crystal, such as stability. The hydration of pyrimidine (B1678525) structures is also known to play a role in the conformation of biological macromolecules like DNA. at.ua The electronegativity of the hydrogen-bonding acceptor sites has been ranked, with the water oxygen atom being the most electronegative, followed by the cytosine N(3) and then the carbonyl O(2). nih.gov

Aromatic Stacking Interactions (e.g., π…π stacking)

In the crystal lattice of this compound, the cytosine molecules are arranged in a way that allows for partial overlap of the pyrimidine rings. The geometry of these stacking interactions, including the interplanar distance and the degree of ring offset, is crucial in determining the strength of the interaction. While detailed quantitative analysis of the π…π stacking for this specific compound is not extensively reported in the initial search results, the formation of such interactions is a common feature in the crystal packing of nucleobases and other aromatic compounds. nih.gov The presence of these interactions can be inferred from the close packing of the pyrimidine rings in the crystal structure.

Weak Non-Covalent Interactions (e.g., C-H…O, C-H…π)

In the context of pyrimidine derivatives, C-H…O hydrogen bonds, where a carbon-bound hydrogen atom acts as the donor and an oxygen atom as the acceptor, are frequently observed. nih.gov Similarly, C-H…π interactions, involving the interaction of a C-H bond with the π-electron cloud of an aromatic ring, can also be present. The precise identification and quantification of these weak interactions in this compound would require a detailed analysis of the crystallographic data, including short intermolecular contacts involving C-H bonds.

Supramolecular Self-Assembly of Pyrimidinone Scaffolds

The crystal structure of this compound serves as a prime example of supramolecular self-assembly. The pyrimidinone molecules, guided by the specific recognition motifs of their hydrogen bond donors and acceptors, spontaneously organize into a well-defined, ordered, three-dimensional architecture. The water molecules are integral components of this assembly process, acting as molecular glue that cements the primary hydrogen-bonded motifs into a higher-order structure.

The principles of self-assembly observed in the crystal structure of this relatively simple molecule are fundamental to the organization of more complex biological systems, such as the base pairing and stacking in DNA. at.ua The study of the supramolecular chemistry of pyrimidinone scaffolds, therefore, provides valuable insights into the forces that govern molecular recognition and the formation of ordered structures in both chemical and biological contexts.

Future Directions in Academic Research of 6 Amino 1h Pyrimidin 2 One;hydrate

Emerging Methodologies for Synthesis and Functionalization

The classical synthesis of 6-amino-1H-pyrimidin-2-one involves the condensation of guanidine (B92328) with malic acid or 3-oxopropanoic acid. wikipedia.org While effective, current research is moving towards more efficient, sustainable, and versatile synthetic routes. Future methodologies are expected to focus on green chemistry principles, employing milder reaction conditions and developing one-pot procedures to increase yield and reduce waste.

Functionalization of the pyrimidinone core is a key area of development. The amino group and the pyrimidine (B1678525) ring itself offer sites for chemical modification to create a diverse library of derivatives. For instance, research into the alkylation of the 2-amino-4-hydroxypyrimidine structure has led to the synthesis of various pyrimido[1,2-a]pyrimidinediones. Future work will likely explore advanced catalytic methods, such as C-H activation and cross-coupling reactions, to directly attach novel functional groups to the pyrimidine scaffold. This will enable the systematic modification of the molecule's electronic and steric properties to tune its biological activity.

Innovations in Advanced Spectroscopic and Structural Analysis

The structural elucidation of 6-amino-1H-pyrimidin-2-one;hydrate (B1144303) has been historically accomplished using techniques like X-ray crystallography, which provided detailed insights into its molecular and crystal structure. The crystal structure of cytosine monohydrate is well-documented, revealing key details about its hydrogen bonding network and molecular arrangement in the solid state. nih.govnih.gov

Future research will leverage more advanced and high-resolution analytical techniques. Innovations in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy will allow for a more detailed investigation of the compound's structure and dynamics in its solid, hydrated form without the need for crystallization. Advanced mass spectrometry techniques can provide further details on its fragmentation patterns and interactions. Spectroscopic methods such as magnetic circular dichroism and circular dichroism have already been used to study isocytosine, and future advancements in these areas will offer deeper insights into its electronic transitions and chiral properties when incorporated into larger molecules.

Table 1: Crystallographic Data for Cytosine Monohydrate

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃O₂ |

| Molecular Weight | 129.12 g/mol |

| Space Group | P 1 21/c 1 |

| 'a' axis | 7.7161 Å |

| 'b' axis | 9.8337 Å |

| 'c' axis | 7.5131 Å |

| β angle | 100.523 ° |

Data sourced from PubChem CID 57461243. nih.gov

Synergistic Approaches between Experimental and Computational Chemistry

The integration of experimental data with computational modeling represents a powerful approach for understanding the chemical behavior of 6-amino-1H-pyrimidin-2-one;hydrate. Computational studies have been instrumental in investigating phenomena such as the deamination reaction of cytosine to uracil (B121893) and its interaction with UV light. rjb.roresearchgate.net

Future research will see a deeper synergy between these fields. For example, quantum chemical methods like Density Functional Theory (DFT) will be employed to predict spectroscopic properties, which can then be validated against high-resolution experimental spectra. nih.gov This combined approach can elucidate complex tautomeric equilibria and proton transfer effects. wikipedia.org Computational screening of virtual libraries of functionalized pyrimidinone derivatives can predict their binding affinities to biological targets, thereby guiding experimental synthesis efforts toward the most promising candidates. researchgate.netnih.gov Furthermore, molecular dynamics simulations can be used to study the hydration and dehydration processes of cytosine monohydrate at a molecular level, complementing experimental techniques like gravimetric moisture sorption analysis. nih.gov

Design Principles for Novel Pyrimidinone-based Chemical Entities

The 6-amino-1H-pyrimidin-2-one scaffold is a valuable starting point for the design of new bioactive molecules. The core structure, with its hydrogen bond donors and acceptors, is adept at mimicking interactions of natural nucleobases, making it a privileged scaffold in drug discovery.

The primary design principle involves structure-based drug design (SBDD), where the pyrimidinone core is used to establish key interactions, such as hydrogen bonds and π-π stacking, with the active site of a biological target, like an enzyme. nih.gov Novel chemical entities are then designed by attaching various substituents to this core. These substituents are chosen to occupy specific pockets within the target's binding site to enhance potency and selectivity. nih.gov Molecular docking studies and binding free energy calculations are crucial computational tools that guide the selection of these substituents before synthesis is undertaken. nih.govmdpi.com This rational design approach has been successfully used to develop potent inhibitors for various enzymes by modifying related pyrimidinone scaffolds. nih.govnih.govresearchgate.net Future directions will involve the use of machine learning and artificial intelligence to refine these design principles, predict the properties of novel derivatives more accurately, and explore new therapeutic applications for this versatile chemical class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.